6-(Diethylamino)hexa-2,4-diyn-1-OL
Description
6-(Diethylamino)hexa-2,4-diyn-1-OL is a synthetic organic compound featuring a conjugated diyne backbone (hexa-2,4-diyn-1-ol) substituted with a diethylamino group at the 6-position. This structure confers unique electronic and reactive properties, making it of interest in materials science and organic synthesis.
Properties
CAS No. |
60214-08-6 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
6-(diethylamino)hexa-2,4-diyn-1-ol |
InChI |
InChI=1S/C10H15NO/c1-3-11(4-2)9-7-5-6-8-10-12/h12H,3-4,9-10H2,1-2H3 |
InChI Key |
CUBWABMIIUUGPP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC#CC#CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Diethylamino)hexa-2,4-diyn-1-OL typically involves the reaction of diacetylene with formaldehyde in the presence of a polar solvent and a catalytic amount of a silver catalyst . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
Industrial production of 6-(Diethylamino)hexa-2,4-diyn-1-OL follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Diethylamino)hexa-2,4-diyn-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne groups to alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Halides or amines.
Scientific Research Applications
6-(Diethylamino)hexa-2,4-diyn-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(Diethylamino)hexa-2,4-diyn-1-OL involves its interaction with specific molecular targets and pathways. The compound’s diethylamino group can interact with biological receptors, while the alkyne groups can participate in click chemistry reactions, facilitating the formation of stable covalent bonds with target molecules. These interactions can modulate biological pathways, leading to various therapeutic effects.
Comparison with Similar Compounds
2-(Dibenzylamino)-6-(Diethylamino)fluoran
Key Similarities :
- Both compounds share a diethylamino substituent, which enhances electron-donating capabilities and influences solubility in polar solvents.
- Fluoran derivatives, like 6-(Diethylamino)hexa-2,4-diyn-1-OL, are used in advanced materials, particularly leuco dyes for thermal paper and imaging technologies .
Key Differences :
- Backbone Structure: The fluoran derivative contains a tricyclic lactone structure, whereas 6-(Diethylamino)hexa-2,4-diyn-1-OL has a linear diyne-alcohol chain.
- Applications : Fluoran derivatives are commercially established in dye chemistry, while the diyne-alcohol’s applications remain speculative.
Diethylaminoethanol (DEAE)
Key Similarities :
Key Differences :
- Functional Groups : DEAE lacks the conjugated diyne system, resulting in lower thermal stability and reduced reactivity in cycloaddition reactions.
Compounds with Conjugated Systems
(2E,4Z)-3-(2-(4-Hydroxyphenyl)propan-2-yl)hexa-2,4-dienedioic Acid
Key Similarities :
Key Differences :
- Substituents: The dienedioic acid derivative includes a phenolic group, enhancing acidity and biodegradability, whereas the diethylamino group in 6-(Diethylamino)hexa-2,4-diyn-1-OL imparts basicity.
Data Table: Comparative Properties
Research Findings and Gaps
- Synthetic Challenges: The diyne moiety in 6-(Diethylamino)hexa-2,4-diyn-1-OL likely requires controlled conditions (e.g., Sonogashira coupling) to avoid polymerization, a common issue with conjugated alkynes.
- Toxicity and Handling: No data exist on its toxicity, unlike DEAE, which has established occupational exposure limits .
Q & A
Q. What are the recommended synthetic routes for 6-(Diethylamino)hexa-2,4-diyn-1-OL?
Methodological Answer: The synthesis of 6-(Diethylamino)hexa-2,4-diyn-1-OL can be inferred from analogous diynol derivatives. A plausible route involves:
Alkyne Coupling : Use Sonogashira or Cadiot-Chodkiewicz coupling to assemble the diyne backbone. For example, describes the synthesis of a hepta-2,4-diyn-1-ol derivative using tert-butyldimethylsilyl (TBS) protection, which can be adapted .
Functionalization : Introduce the diethylamino group via nucleophilic substitution or reductive amination. highlights the use of 6-[3-(diethylamino)phenoxy]hexyl groups in phthalocyanine synthesis, suggesting alkylation of amines with halogenated intermediates .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity via TLC.
Q. How should researchers characterize the purity and structure of 6-(Diethylamino)hexa-2,4-diyn-1-OL?
Methodological Answer:
- Spectroscopic Analysis :
- NMR : Use H and C NMR to confirm the diyne backbone (δ ~70–100 ppm for sp carbons) and diethylamino protons (δ ~1.0–3.0 ppm). and validate similar compounds using NMR .
- IR : Identify hydroxyl (3200–3600 cm) and alkyne (2100–2260 cm) stretches.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~195–210 g/mol based on analogs in and ) .
- Chromatography : Compare retention times with synthetic intermediates (HPLC or GC).
Advanced Research Questions
Q. What strategies can mitigate instability or reactivity issues during storage of 6-(Diethylamino)hexa-2,4-diyn-1-OL?
Methodological Answer:
- Storage Conditions :
- Temperature : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation (analogous to ’s recommendations for diynol derivatives) .
- Light Sensitivity : Use amber vials to avoid photodegradation, as diethylamino groups in and fluoran analogs show light-dependent reactivity .
- Moisture Control : Add molecular sieves to the storage container; diynols are hygroscopic (supported by ’s handling guidelines for 4-Diethylamino-2-butyn-1-ol) .
Q. How can computational chemistry predict the reactivity of 6-(Diethylamino)hexa-2,4-diyn-1-OL in novel reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA is recommended.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO or water) to assess solubility and aggregation (see ’s approach for structurally similar compounds) .
- Docking Studies : Model interactions with biological targets (e.g., enzymes in or 15) to guide drug design .
Q. How to resolve discrepancies in reported biological activities of diethylamino-containing compounds?
Methodological Answer:
- Assay Standardization :
- Positive Controls : Use reference inhibitors (e.g., acarbose for α-glucosidase in ) to calibrate activity measurements .
- Purity Validation : Re-test compounds with conflicting results using HPLC and HRMS (as in ) .
- Mechanistic Studies : Perform kinetic assays (e.g., IC, K) and compare with structural analogs (e.g., ’s ligand-protein interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
